

Application Notes and Protocols: Expression and Purification of MBD5 Protein

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the expression and purification of recombinant Methyl-CpG Binding Domain Protein 5 (MBD5). The following methods describe the expression of MBD5 in Escherichia coli as a fusion protein with either a Maltose-Binding Protein (MBP) tag or a polyhistidine (His) tag, followed by affinity purification.

Data Presentation

The following table summarizes typical quantitative data obtained from the expression and purification of tagged MBD5 protein from a 1-liter E. coli culture.

Parameter	MBP-MBD5	His-MBD5	Unit
Culture Volume	1	1	L
Wet Cell Paste Weight	~5	~5	g
Total Protein in Lysate	250 - 350	250 - 350	mg
Purified Protein Yield	5 - 10	8 - 15	mg/L culture
Purity (by SDS-PAGE)	>90	>95	%



Experimental Workflow

The overall workflow for MBD5 protein expression and purification is depicted below.



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Caption: Workflow for MBD5 expression and purification.

Experimental Protocols Protocol 1: Expression of MBP-MBD5 or His-MBD5 in E. coli

This protocol describes the expression of tagged MBD5 in the E. coli strain BL21(DE3).

- 1. Transformation:
- Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
- Add 1-5 μL of the expression vector (pMAL-c6T-MBD5 or a pET vector with His-tag-MBD5) to the cells.
- Incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45-90 seconds and immediately return to ice for 2 minutes.
 [1]
- Add 250 μL of SOC medium and incubate at 37°C for 1 hour with shaking.[1]
- Plate the entire transformation mixture onto an LB agar plate containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.[1]



2. Expression Culture:

- Inoculate a single colony from the plate into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium (containing 0.2% glucose for pMAL vectors) with the overnight culture.[2]
- Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[2][3]

3. Induction:

- Once the desired OD600 is reached, cool the culture to room temperature.
- Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM to induce protein expression.[2]
- Continue to incubate the culture at a lower temperature (e.g., 16-25°C) overnight with shaking to improve protein solubility.

4. Cell Harvest:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[2]
- Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of MBP-MBD5 using Amylose Affinity Chromatography

This protocol is for the purification of MBD5 fused to a Maltose-Binding Protein (MBP) tag.

- 1. Preparation of Cell Lysate:
- Resuspend the frozen cell pellet from a 1 L culture in 25 mL of cold MBP Column Buffer (20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).[2]
- Lyse the cells by sonication on ice.



- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[2]
- Collect the supernatant, which contains the soluble MBP-MBD5 protein.
- 2. Affinity Purification:
- Equilibrate an amylose resin column with 5 column volumes of MBP Column Buffer.
- Load the clarified lysate onto the column.[2]
- Wash the column with at least 10-12 column volumes of MBP Column Buffer to remove unbound proteins.[2]
- Elute the bound MBP-MBD5 protein with MBP Column Buffer containing 10 mM maltose.[2] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
- 3. Analysis and Storage:
- Analyze the eluted fractions for purity by SDS-PAGE.
- Pool the fractions containing pure MBP-MBD5.
- Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS with 10% glycerol) and store at -80°C.

Protocol 3: Purification of His-MBD5 using Ni-NTA Affinity Chromatography

This protocol is for the purification of MBD5 fused to a polyhistidine (His) tag.

- 1. Preparation of Cell Lysate:
- Resuspend the cell pellet from a 1 L culture in 25 mL of cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.



- Collect the supernatant containing the soluble His-MBD5 protein.
- 2. Affinity Purification:
- Equilibrate a Ni-NTA resin column with 5 column volumes of Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the bound His-MBD5 protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor protein elution at 280 nm.
- 3. Analysis and Storage:
- Analyze the purity of the eluted fractions by SDS-PAGE.
- Pool the pure fractions.
- Remove the imidazole by dialysis against a suitable storage buffer and store the purified protein at -80°C.

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